2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including anti-cancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its potential anti-cancer properties. It has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further development as an anti-cancer agent .
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying cellular processes and signaling pathways.
Medicine: As a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to the active site of c-Met, a receptor tyrosine kinase involved in cell proliferation and survival . By inhibiting c-Met, the compound can disrupt signaling pathways that promote cancer cell growth and survival, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the benzyl and methoxy groups but shares the core structure.
8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but with a methyl group instead of a benzyl group.
2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the benzyl and methoxy groups in 2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole enhances its biological activity and specificity. The benzyl group increases lipophilicity, improving cell membrane permeability, while the methoxy group can enhance binding affinity to molecular targets .
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C19H20N2O/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3 |
InChI Key |
FCUJMVMWOLCXGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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